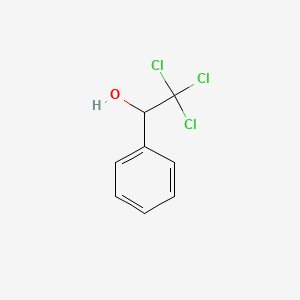

2,2,2-Trichloro-1-phenylethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFRBTDJEKZSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051842 | |

| Record name | 2,2,2-Trichloro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2000-43-3 | |

| Record name | 2,2,2-Trichloro-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2000-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, alpha-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efiran 99 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2,2-Trichloro-1-phenylethanol

An In-depth Technical Guide

Abstract: 2,2,2-Trichloro-1-phenylethanol is a valuable chemical intermediate, particularly notable for its role as a building block in the development of pharmaceutical agents and specialized organic compounds. The presence of both a chiral center and a reactive trichloromethyl group makes it a versatile synthon. This guide provides an in-depth analysis of the core methodologies for its synthesis, designed for researchers, chemists, and professionals in drug development. We will explore classical approaches, including the Friedel-Crafts reaction and nucleophilic additions, as well as modern asymmetric strategies for producing enantiomerically pure forms. Each section is grounded in mechanistic principles, providing detailed, field-tested protocols and explaining the causality behind critical experimental choices to ensure procedural robustness and reproducibility.

Section 1: Introduction and Strategic Importance

1.1 Chemical Profile

This compound, also known as α-(trichloromethyl)benzyl alcohol, is an organic compound with the chemical formula C₈H₇Cl₃O.[1][2] It presents as a colorless, slightly viscous liquid or a low-melting solid (melting point ~37°C).[3] Its structure features a phenyl group and a trichloromethyl group attached to the same carbon, which is also a stereocenter.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2000-43-3 | [2][4] |

| Molecular Weight | 225.50 g/mol | [2] |

| Boiling Point | 93-96°C at 0.8 mmHg | [3] |

| Solubility | Almost insoluble in water; soluble in alcohols and oils. | [3] |

1.2 Significance in Chemical Synthesis and Drug Development

The strategic importance of this compound stems from two key structural features:

-

The Trichloromethyl Group: This moiety is a synthetic precursor to other functional groups and can significantly modulate a molecule's biological properties, including lipophilicity and metabolic stability—critical parameters in drug design.[5] The inclusion of chlorine is a common strategy in pharmaceuticals to enhance efficacy.[6]

-

The Chiral Center: As many pharmaceuticals are chiral, access to enantiomerically pure building blocks is essential. The asymmetric synthesis of (R)- or (S)-2,2,2-trichloro-1-phenylethanol allows for the stereocontrolled construction of complex target molecules.

This compound serves as a key intermediate in the synthesis of various more complex molecules and active pharmaceutical ingredients (APIs).[3]

Section 2: Classical Synthesis Methodologies

2.1 Method 1: Friedel-Crafts Reaction of Benzene with Chloral

This is one of the most direct and historically significant routes to synthesizing the racemic compound. The reaction proceeds via an electrophilic aromatic substitution mechanism.[7][8]

2.1.1. Mechanistic Overview

The core of this reaction involves the activation of chloral (2,2,2-trichloroethanal) by a strong Lewis acid, typically aluminum trichloride (AlCl₃), to generate a potent electrophile. The Lewis acid coordinates to the carbonyl oxygen of chloral, dramatically increasing the partial positive charge on the carbonyl carbon. This activated complex is then attacked by the nucleophilic π-system of benzene. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.

2.1.2. Experimental Protocol

-

Pre-reaction Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.

-

Step 1: Catalyst Suspension: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser (with a drying tube), suspend anhydrous aluminum trichloride (1.1 equivalents) in anhydrous benzene (solvent and reactant) at 0-5°C using an ice bath.

-

Step 2: Reagent Addition: Add chloral (1.0 equivalent) dropwise to the stirred suspension over 30-60 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent undesirable side reactions.

-

Step 3: Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Step 4: Quenching: Cool the reaction mixture back to 0°C and slowly quench it by carefully adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Step 5: Work-up and Purification: Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[9]

2.1.3. Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is non-negotiable. AlCl₃ reacts violently with water, which would quench the catalyst and halt the reaction.

-

Stoichiometric Catalyst: Unlike some Friedel-Crafts reactions, a stoichiometric amount of AlCl₃ is often required because the product alcohol is a Lewis base that can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[8]

-

Temperature Control: Low initial temperature is essential to moderate the reaction rate and minimize the formation of byproducts from polymerization or other side reactions.

2.1.4. Logical Workflow Diagram

Caption: Workflow for Friedel-Crafts synthesis.

2.2 Method 2: Nucleophilic Addition of a Trichloromethyl Anion Equivalent

An alternative classical approach involves the reaction of benzaldehyde with chloroform in the presence of a strong base.[3] This method leverages the acidity of the proton in chloroform to generate a nucleophilic trichloromethyl anion (CCl₃⁻).

2.2.1. Mechanistic Overview

A strong base, such as potassium hydroxide or sodium ethoxide, deprotonates chloroform (CHCl₃) to form the trichloromethyl anion. This highly reactive nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is subsequently protonated during the work-up stage to yield the final alcohol product. The key to success is generating the CCl₃⁻ anion efficiently while minimizing its decomposition into dichlorocarbene (:CCl₂).

2.2.2. Experimental Protocol

-

Step 1: Reagent Solution: In a flask cooled to 0°C, dissolve benzaldehyde (1.0 equivalent) in a suitable solvent like THF or a mixture of chloroform and a phase-transfer catalyst.

-

Step 2: Base Addition: Slowly add a strong base (e.g., powdered potassium hydroxide, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

Step 3: Reaction: Stir the reaction mixture at low temperature for several hours. Monitor the reaction by TLC.

-

Step 4: Work-up: Quench the reaction by adding cold water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Step 5: Purification: Purify the crude product by column chromatography on silica gel.

2.2.3. Data Summary Table

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Typical Yield |

| Benzaldehyde | Chloroform | KOH | THF / Dioxane | 0 - 10 | 60-75% |

| Benzaldehyde | Chloroform | NaOEt | Ethanol | 0 - 10 | 55-70% |

Section 3: Asymmetric Synthesis for Chiral Applications

For applications in drug development, obtaining enantiomerically pure this compound is often required. The most effective strategy is the asymmetric reduction of a prochiral ketone precursor.

3.1 Method 3: Enantioselective Reduction of 2,2,2-Trichloroacetophenone

This state-of-the-art method uses a chiral catalyst to control the stereochemical outcome of the reduction of 2,2,2-trichloroacetophenone, yielding the alcohol with high enantiomeric excess (ee). The Corey-Bakshi-Shibata (CBS) reduction is a prime example of this approach.[10]

3.1.1. Principle of Asymmetric Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst which coordinates with the borane reducing agent (e.g., catecholborane). This complex then coordinates to the substrate ketone in a sterically defined manner, forcing the hydride to be delivered to one specific face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol.

3.1.2. Detailed Experimental Protocol (Adapted from Organic Syntheses)[10]

-

Pre-reaction Setup: A flame-dried, three-necked flask under an argon atmosphere is essential. All solvents and reagents must be anhydrous.

-

Step 1: Catalyst and Substrate: Charge the flask with 2,2,2-trichloroacetophenone (1.0 equivalent) and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

-

Step 2: Catalyst Addition: Add the (S)-CBS-oxazaborolidine catalyst (e.g., (S)-2-Butyl-CBS-oxazaborolidine, 5 mol %) in toluene via syringe.

-

Step 3: Reducing Agent Addition: Add a solution of catecholborane (1.6 equivalents) in THF dropwise over several hours using a syringe pump. The slow addition is critical for achieving high enantioselectivity.

-

Step 4: Quenching and Work-up: After the reaction is complete (monitored by TLC), quench by slowly adding methanol, followed by 1 M HCl. Extract the product with ethyl acetate, wash the organic layer with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.

-

Step 5: Purification: The crude product is purified by flash chromatography on silica gel to afford the pure chiral alcohol.[10]

3.1.3. Rationale for Reagent Selection

-

(S)-CBS Catalyst: This specific chiral catalyst is chosen to produce the (R)-enantiomer of the alcohol. The corresponding (R)-CBS catalyst would produce the (S)-alcohol.

-

Catecholborane: This is a mild and effective borane source that works well in conjunction with the CBS catalyst. Its reactivity is well-balanced for this transformation.

3.1.4. Data Summary Table

| Substrate | Catalyst | Loading (mol%) | Reducing Agent | Solvent | Yield (%) | ee (%) |

| 2,2,2-Trichloroacetophenone | (S)-CBS-Bu | 5.0 | Catecholborane | THF | ~99 | 94 |

3.1.5. Asymmetric Reduction Pathway

Caption: Pathway for asymmetric ketone reduction.

Section 4: Purification and Characterization

4.1. Post-Reaction Work-up and Purification

Regardless of the synthetic route, a robust purification strategy is essential.

-

Aqueous Work-up: This step removes inorganic salts, water-soluble reagents, and catalysts. It typically involves washing the organic layer with dilute acid, base, and/or brine.

-

Drying: The use of an anhydrous drying agent like Na₂SO₄, MgSO₄, or CaCl₂ is critical to remove residual water before solvent evaporation.

-

Chromatography: Flash column chromatography using silica gel is the most common method for purifying the final product from unreacted starting materials and organic byproducts. A gradient of ethyl acetate in hexanes is typically effective.

-

Recrystallization/Distillation: For solid products, recrystallization can provide highly pure material. For liquids, vacuum distillation is an effective purification method.[3]

4.2. Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

-

¹H NMR: The proton spectrum will show a characteristic multiplet for the phenyl protons, and a singlet or doublet for the benzylic proton (CH-OH), which couples to the hydroxyl proton unless exchanged with D₂O.

-

¹³C NMR: The carbon spectrum will show distinct signals for the phenyl carbons, the benzylic carbon, and the trichloromethyl carbon.

-

IR Spectroscopy: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol functional group.[2]

Section 5: Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several reliable methods. For racemic material, the Friedel-Crafts reaction of chloral and benzene offers a direct route, while for enantiomerically pure compounds, the asymmetric reduction of the corresponding ketone is the method of choice, offering excellent yields and stereocontrol.[3][10]

Future research will likely focus on developing more sustainable and atom-economical synthetic routes. This includes the exploration of novel organocatalytic methods that avoid the use of metals[11] and biocatalytic approaches that utilize enzymes to perform these transformations under mild, environmentally benign conditions.[12] As the demand for complex chiral intermediates in the pharmaceutical industry grows, the development of even more efficient and selective syntheses for molecules like this compound will remain an area of active investigation.

References

-

PubChem. This compound | C8H7Cl3O | CID 16150. [Link]

-

Organic Syntheses. (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)- oxycarbamate. Coll. Vol. 100, p. 27 (2022); Vol. 95, p. 301 (2018). [Link]

-

NIST WebBook. This compound. [Link]

-

Wikipedia. 2,2,2-Trichloroethanol. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 2000-43-3). [Link]

-

Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Utility of 2,2,2-Trichloroethanol in Advanced Organic Chemistry. [Link]

-

Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction (Version 3). [Link]

-

BioTechnologia. Biotransformation of 1- and 2-phenylethanol to products of high value via redox reactions. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

D'Souza, R. The Friedel-Crafts Reaction. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Macmillan Group, Princeton University. The advent and development of organocatalysis. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed. Biotechnological production of 2-phenylethanol. [Link]

Sources

- 1. This compound | C8H7Cl3O | CID 16150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 2000-43-3 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. orgsyn.org [orgsyn.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Biotechnological production of 2-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2,2,2-Trichloro-1-phenylethanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 2,2,2-Trichloro-1-phenylethanol. In the absence of direct, in-depth studies on this specific molecule, this document synthesizes available data on its chemical properties, toxicological profile, and the pharmacology of structurally related compounds to formulate a scientifically grounded hypothesis. We postulate that this compound likely acts as a central nervous system (CNS) depressant, primarily through the positive allosteric modulation of GABA-A receptors. This guide further outlines a detailed experimental roadmap for the validation of this proposed mechanism, providing researchers with the necessary protocols to elucidate its pharmacological profile.

Introduction: Unveiling a Molecule of Interest

This compound is a halogenated organic compound with the chemical formula C₈H₇Cl₃O.[1][2][3][4] While its primary documented use is as a pharmaceutical intermediate, its structural similarity to known sedative-hypnotic agents warrants a deeper investigation into its potential pharmacological activity.[1] This guide aims to bridge the current knowledge gap by proposing a putative mechanism of action and providing a robust framework for its experimental validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2000-43-3 | [1][2][3][4][5] |

| Molecular Formula | C₈H₇Cl₃O | [1][2][4][6] |

| Molecular Weight | 225.50 g/mol | [2][6] |

| Appearance | Colorless, slightly viscous liquid | [1] |

| Water Solubility | Not miscible | [1][4] |

| pKa (Predicted) | 11.92 ± 0.20 | [4] |

The Core Hypothesis: A GABAergic Mechanism of Action

Based on a thorough analysis of structure-activity relationships (SAR), we hypothesize that this compound functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The rationale for this hypothesis is primarily drawn from its close structural resemblance to 2,2,2-trichloroethanol, the active metabolite of the sedative-hypnotic drug chloral hydrate.[7][8]

Chloral hydrate and its metabolite, 2,2,2-trichloroethanol, are known to enhance GABA-A receptor function, leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission.[8] This inhibitory effect manifests as sedation, hypnosis, and anxiolysis. The presence of the electron-withdrawing trichloromethyl group in this compound is a critical structural feature that it shares with these known GABAergic modulators.

The Role of the Phenyl Group

The addition of a phenyl group at the 1-position distinguishes this compound from 2,2,2-trichloroethanol. This modification is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier and potentially influence its potency and pharmacokinetic profile. The phenyl ring may also introduce additional interactions with the GABA-A receptor or other molecular targets.

Supporting Evidence and Toxicological Considerations

The toxicological profile of this compound, although not extensively studied, indicates moderate toxicity.[1][4] It is classified as a skin and eye irritant.[3] Halogenated organic compounds, as a class, are known to exhibit a range of toxic effects, including neurotoxicity.[9][10] The potential for CNS depression, a key feature of our hypothesis, aligns with the general toxicological properties of related compounds.

Proposed Experimental Validation: A Roadmap for Discovery

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the mechanism of action of this compound.

In Vitro Assays: Probing the Molecular Target

Objective: To determine if this compound interacts with the GABA-A receptor complex.

Protocol:

-

Prepare synaptic membrane fractions from rodent cerebral cortex.

-

Incubate the membranes with a radiolabeled ligand specific for a site on the GABA-A receptor (e.g., [³H]flunitrazepam for the benzodiazepine site or [³H]muscimol for the GABA binding site).

-

Add increasing concentrations of this compound to the incubation mixture.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Causality: A dose-dependent inhibition of radioligand binding would suggest that this compound interacts with the GABA-A receptor, either competitively at the radioligand binding site or allosterically, inducing a conformational change that reduces ligand affinity.

Objective: To directly measure the effect of this compound on GABA-A receptor function.

Protocol:

-

Culture primary neurons or use a cell line stably expressing GABA-A receptors (e.g., HEK293 cells).

-

Perform whole-cell patch-clamp recordings to measure chloride currents.

-

Apply a submaximal concentration of GABA to elicit a baseline current.

-

Co-apply GABA with increasing concentrations of this compound.

-

Measure the potentiation of the GABA-evoked current.

Causality: A dose-dependent enhancement of the GABA-induced chloride current would provide strong evidence for positive allosteric modulation of the GABA-A receptor.

Diagram 1: Proposed Experimental Workflow for In Vitro Validation

Caption: Workflow for in vitro validation of the GABAergic hypothesis.

In Vivo Studies: Assessing Physiological Effects

Objective: To evaluate the sedative, hypnotic, and anxiolytic effects of this compound in animal models.

Protocols:

-

Open Field Test:

-

Administer this compound or vehicle to rodents.

-

Place the animal in the center of an open field arena.

-

Record locomotor activity (distance traveled, rearing frequency) for a defined period.

-

A significant reduction in locomotor activity indicates a sedative effect.

-

-

Loss of Righting Reflex:

-

Administer increasing doses of this compound.

-

Place the animal on its back.

-

The inability of the animal to right itself within a specified time is considered a measure of hypnotic effect.

-

-

Elevated Plus Maze:

-

Administer this compound or a reference anxiolytic drug (e.g., diazepam).

-

Place the animal in the center of an elevated plus maze.

-

Record the time spent in the open arms versus the closed arms.

-

An increase in the time spent in the open arms suggests an anxiolytic effect.

-

Causality: Positive results in these behavioral assays would be consistent with a CNS depressant mechanism of action, supporting the GABAergic hypothesis.

Diagram 2: Signaling Pathway of Hypothesized GABAergic Modulation

Caption: Hypothesized signaling pathway of this compound.

Conclusion and Future Directions

While the definitive mechanism of action of this compound remains to be elucidated, the evidence presented in this guide strongly suggests a role as a positive allosteric modulator of the GABA-A receptor. The proposed experimental roadmap provides a clear and logical path forward for researchers to test this hypothesis and to fully characterize the pharmacological profile of this intriguing molecule. Further studies should also investigate its metabolic fate, pharmacokinetic properties, and potential for off-target effects to build a comprehensive understanding of its in vivo activity. The insights gained from such research will be invaluable for assessing its potential therapeutic applications and toxicological risks.

References

-

Stohlman, E. F. (1951). The toxicity of some related halogenated derivatives of phenol. Public Health Reports (1896-1970), 66(41), 1303–1312. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16150, this compound. Retrieved from [Link]

-

Cornish, H. H., Barth, M. L., & Ling, B. (n.d.). Influence of aliphatic alcohols on the hepatic response to halogenated olefins. Environmental Health Perspectives, 21, 149–152. [Link]

-

PubChem. (n.d.). This compound | C8H7Cl3O | CID 16150. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8259, Trichloroethanol. Retrieved from [Link]

-

Costa, L. G. (1988). Interactions of neurotoxicants with neurotransmitter systems. Toxicology, 49(2-3), 359–366. [Link]

-

Wikipedia. (n.d.). 2,2,2-Trichloroethanol. Retrieved from [Link]

-

Kodavanti, P. R., & Curras-Collazo, M. C. (2023). Perspective on halogenated organic compounds. Advances in neurotoxicology, 8, 1–32. [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Anam, K., et al. (2022). Deciphering the CNS anti-depressant, antioxidant and cytotoxic profiling of methanol and aqueous extracts of Trametes versicolor and molecular interactions of its phenolic compounds. Journal of Ethnopharmacology, 282, 114629. [Link]

-

Wikipedia. (n.d.). Chloral hydrate. Retrieved from [Link]

-

SIELC Technologies. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound;acetate | C10H10Cl3O3- | CID 20975425. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2000-43-3). Retrieved from [Link]

Sources

- 1. This compound CAS#: 2000-43-3 [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H7Cl3O | CID 16150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound (CAS 2000-43-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]

- 8. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 9. The toxicity of some related halogenated derivatives of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic and Synthetic Guide to 2,2,2-Trichloro-1-phenylethanol for the Research Scientist

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2,2,2-trichloro-1-phenylethanol, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed, field-proven synthesis protocol. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound (CAS No. 2000-43-3), with the chemical formula C₈H₇Cl₃O, is a chlorinated alcohol derivative of significant interest.[1][2][3] Its structure, featuring a phenyl group and a trichloromethyl group attached to a chiral carbon, makes it a valuable building block in organic synthesis. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and for use in subsequent chemical transformations. This guide provides a detailed spectroscopic and synthetic roadmap for this compound.

Molecular Structure and Key Features

The structure of this compound presents several key features that are directly reflected in its spectroscopic data. Understanding these is crucial for accurate data interpretation.

Figure 1: Molecular structure of this compound.

Synthesis of this compound

A reliable method for the preparation of (±)-2,2,2-trichloro-1-phenylethanol is through the reaction of benzaldehyde with chloroform in the presence of a suitable base.[2] A detailed and validated procedure is described in Organic Syntheses.[4]

Experimental Protocol: Synthesis from Benzaldehyde and Chloroform

This protocol is adapted from established literature procedures.

Materials:

-

Benzaldehyde

-

Chloroform

-

Potassium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in a suitable solvent (e.g., ethanol).

-

Cool the solution in an ice bath and add benzaldehyde.

-

Slowly add chloroform to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methine proton, and the hydroxyl proton.

¹H NMR Data (400 MHz, CDCl₃) [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.1 | Singlet | 1H | Methine proton (-CH(OH)-) |

| ~2.9 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

Interpretation:

-

The multiplet in the aromatic region (δ 7.4-7.6 ppm) is characteristic of the protons on the phenyl ring.

-

The singlet at approximately 5.1 ppm corresponds to the methine proton. The lack of coupling indicates no adjacent protons.

-

The broad singlet around 2.9 ppm is assigned to the hydroxyl proton. Its chemical shift can be variable and the peak is often broad due to chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature.

¹³C NMR Data (100 MHz, CDCl₃) [6]

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Quaternary aromatic carbon (C-ipso) |

| ~129 | Aromatic carbons (C-ortho, C-meta) |

| ~128 | Aromatic carbon (C-para) |

| ~103 | Trichloromethyl carbon (-CCl₃) |

| ~84 | Methine carbon (-CH(OH)-) |

Interpretation:

-

The signals in the aromatic region (δ 128-135 ppm) correspond to the six carbons of the phenyl ring. The quaternary ipso-carbon is typically downfield.

-

The signal at approximately 103 ppm is characteristic of the trichloromethyl carbon, shifted downfield due to the strong deshielding effect of the three chlorine atoms.

-

The peak around 84 ppm is assigned to the methine carbon, which is also deshielded by the adjacent oxygen and trichloromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Key IR Absorption Bands (Gas Phase) [7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Medium, Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600, ~1490, ~1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O stretch (alcohol) |

| ~800-600 | Strong | C-Cl stretch |

Interpretation:

-

A broad absorption band around 3500 cm⁻¹ is a clear indication of the hydroxyl (-OH) group's stretching vibration.

-

The peaks in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic ring.

-

The absorptions at ~1600, ~1490, and ~1450 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the phenyl ring.

-

A strong band around 1100 cm⁻¹ is attributed to the C-O stretching of the secondary alcohol.

-

The strong absorptions in the lower frequency region (800-600 cm⁻¹) are indicative of the C-Cl stretching vibrations of the trichloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Electron Ionization Mass Spectrum Data [8]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 224/226/228 | Low | [M]⁺ (Molecular ion) |

| 107 | 100 | [C₆H₅CHOH]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 224, with isotopic peaks at 226 and 228 due to the presence of three chlorine atoms. The intensity of the molecular ion is typically low for alcohols.

-

The base peak at m/z 107 is likely due to the alpha-cleavage of the C-C bond between the methine carbon and the trichloromethyl group, resulting in the stable [C₆H₅CHOH]⁺ fragment.

-

The peak at m/z 105 can be formed by the loss of a hydrogen atom from the m/z 107 fragment to form the benzoyl cation.

-

The fragment at m/z 77 corresponds to the phenyl cation, [C₆H₅]⁺, resulting from the cleavage of the bond between the phenyl ring and the rest of the molecule.

Figure 3: Logical flow of spectroscopic data for structural confirmation.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating dataset for the unambiguous identification and characterization of this compound. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. This guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling confident use of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

13C NMR (100 MHz, CDCl3) of (R)-2,2,2-Trichloro-1-phenylethane-1-ol (2). (n.d.). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Organic Syntheses. (2018). (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)-oxycarbamate. Retrieved from [Link]

-

1H NMR (400 MHz, CDCl3) of 2,2,2-Trichloro-1-phenylethane-1-one (1). (n.d.). Retrieved from [Link]

-

1H NMR (400 MHz, CDCl3) of (R)-2,2,2-Trichloro-1-phenylethane-1-ol (2). (n.d.). Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Standard Reference Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenyl(trichloromethyl)mercury. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic.... Retrieved from [Link]

Sources

- 1. This compound | C8H7Cl3O | CID 16150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 2000-43-3 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

An In-depth Technical Guide to 2,2,2-Trichloro-1-phenylethanol: Discovery, History, and Synthetic Methodologies

This technical guide provides a comprehensive overview of 2,2,2-trichloro-1-phenylethanol, a molecule with a history intertwined with the dawn of synthetic organic chemistry and pharmacology. While not as prominent as some of its chemical relatives, its journey from a likely 19th-century discovery to its modern applications offers valuable insights for researchers, scientists, and drug development professionals. This document delves into its historical context, details its synthesis, outlines its physicochemical properties, and explores its known applications, particularly as a pharmaceutical intermediate and in the fragrance industry.

Introduction: A Molecule in the Shadow of its Predecessors

This compound, also known by various synonyms such as α-(trichloromethyl)benzyl alcohol and phenyl(trichloromethyl)carbinol, is a chlorinated aromatic alcohol.[1][2] Its structure, featuring a phenyl group and a trichloromethyl group attached to a carbinol carbon, places it in the family of trichloromethyl carbinols. The history of these compounds is intrinsically linked to the discovery and development of one of the earliest synthetic sedative-hypnotic drugs, chloral hydrate.

Chloral hydrate (2,2,2-trichloroethane-1,1-diol) was first synthesized by Justus von Liebig in 1832, and its sedative properties were recognized and introduced into medicine in 1869 by Oscar Liebreich.[3] This pioneering discovery spurred significant interest in the pharmacological potential of other chlorinated organic compounds. Given the straightforward chemical logic of reacting chloral or chloroform with aromatic compounds, it is highly probable that this compound was first synthesized in the late 19th or early 20th century, a period of intense exploration of new synthetic molecules for therapeutic use. While a definitive "first synthesis" publication has yet to be unearthed in a review of historical literature, the chemical principles for its creation were well-established during this era.

Physicochemical Properties

This compound is a colorless, slightly viscous liquid at room temperature, though it can also exist as a solid with a melting point of approximately 37°C.[4] It is characterized by a faint, metallic-green, musty-floral odor.[4] Like many chlorinated organic compounds, it is practically insoluble in water but exhibits good solubility in organic solvents such as alcohols and oils.[4]

| Property | Value | Source(s) |

| CAS Number | 2000-43-3 | [1][5][6] |

| Molecular Formula | C₈H₇Cl₃O | [1][5] |

| Molecular Weight | 225.50 g/mol | [1][5] |

| Melting Point | 37 °C | [4] |

| Boiling Point | 93-96 °C at 0.8 mmHg | [6] |

| Refractive Index | 1.5690 | [6] |

| Water Solubility | Not miscible | [5] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of this compound: From Historical Postulates to Modern Protocols

The synthesis of this compound can be approached through several routes, reflecting the evolution of synthetic organic chemistry. The two primary historical and conceptually straightforward methods involve the reaction of either chloral with benzene or benzaldehyde with chloroform.[4]

Historical Synthetic Pathways

The late 19th and early 20th centuries saw the rise of reactions that could have plausibly been used to synthesize this compound. These methods, while foundational, often required harsh conditions and could lead to a variety of byproducts.

One of the earliest conceivable methods for the synthesis of this compound is the Friedel-Crafts type reaction of chloral (trichloroacetaldehyde) with benzene in the presence of a Lewis acid catalyst like aluminum trichloride.[4]

Caption: Conceptual Friedel-Crafts type synthesis.

The causality behind this experimental choice lies in the activation of the carbonyl group of chloral by the Lewis acid, making it a potent electrophile that can then attack the electron-rich benzene ring. While effective, this reaction is not without its challenges, including the potential for side reactions and the need for stoichiometric amounts of the catalyst.

Another classical approach involves the base-catalyzed condensation of benzaldehyde with chloroform.[4] This reaction relies on the deprotonation of chloroform by a strong base to form the trichloromethyl anion (:CCl₃⁻), a potent nucleophile.

Caption: Base-catalyzed condensation reaction.

The trustworthiness of this protocol is validated by the clear, well-understood mechanism of nucleophilic addition to a carbonyl group. The choice of a strong base is critical to generate a sufficient concentration of the trichloromethyl anion to drive the reaction forward.

Modern Synthetic Protocols

Modern organic synthesis has refined the preparation of trichloromethyl carbinols, offering milder conditions, higher yields, and greater functional group tolerance.

A notable modern method is the decarboxylative trichloromethylation of aromatic aldehydes using sodium trichloroacetate.[7] This approach avoids the use of strong bases and often proceeds under milder conditions.

Experimental Protocol: Decarboxylative Trichloromethylation of Benzaldehyde

-

Reactant Preparation: In a round-bottomed flask, dissolve benzaldehyde (1 equivalent) and sodium trichloroacetate (1.5 equivalents) in dimethyl sulfoxide (DMSO).[7]

-

Reaction: Stir the mixture at room temperature for 40-60 minutes.[7]

-

Workup: Add an aqueous solution of sodium bisulfate (40% w/w) to the reaction mixture and stir for an additional 30 minutes.[7]

-

Extraction: Add toluene to the mixture and wash the organic phase sequentially with water and brine.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

This protocol is self-validating as the progress of the reaction can be easily monitored by techniques such as thin-layer chromatography (TLC), and the final product can be characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

History of Use and Applications

While the initial impetus for the synthesis of compounds like this compound likely stemmed from the search for new hypnotics and anesthetics, its documented applications have primarily been in other areas.

Pharmaceutical Intermediate

This compound is cited as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] The presence of the reactive hydroxyl group and the bulky trichloromethyl group makes it a versatile starting material for a variety of chemical transformations.

Fragrance Industry

A significant application of this compound and its derivatives is in the fragrance industry. While the parent alcohol has a faint odor, its esters, such as 2,2,2-trichloro-1-phenylethyl acetate (also known as rosacetol or rose crystals), are used as fixatives and fragrance components in soaps and cosmetics. These derivatives possess a mild, balsam-like, green-rosy scent.

Pharmacological Profile: A Matter of Inference

Direct and extensive pharmacological studies on the sedative and hypnotic properties of this compound are scarce in the readily available scientific literature. However, based on its structural similarity to known central nervous system (CNS) depressants, some inferences can be drawn.

The hypnotic effects of chloral hydrate are primarily attributed to its active metabolite, 2,2,2-trichloroethanol.[3] It is plausible that this compound could exert similar effects, potentially through interaction with GABA-A receptors, a common target for sedative-hypnotics. The addition of the phenyl group would increase the lipophilicity of the molecule compared to 2,2,2-trichloroethanol, which could affect its absorption, distribution, metabolism, and potency. However, without direct experimental evidence, this remains a well-founded hypothesis rather than a confirmed mechanism of action.

The lack of a significant historical record of its use as a primary therapeutic agent suggests that it may have had an unfavorable therapeutic index, undesirable side effects, or was simply superseded by more effective compounds that were discovered during the same period of fervent research in medicinal chemistry.

Conclusion and Future Perspectives

This compound stands as a fascinating example of a molecule developed in the shadow of a more famous chemical relative. Its history, though not marked by widespread clinical use, reflects the exploratory spirit of early synthetic organic and medicinal chemistry. The evolution of its synthesis from harsh, classical methods to more elegant and efficient modern protocols showcases the advancement of the field.

For contemporary researchers, this compound and its derivatives may still hold potential. Its utility as a synthetic intermediate is established, and the unique combination of a chiral center, a phenyl ring, and a trichloromethyl group could be exploited in the design of novel bioactive molecules. Further investigation into its pharmacological properties, particularly its interaction with CNS receptors, could yet reveal unappreciated biological activities. This in-depth guide serves as a foundation for such future explorations, grounded in the known history and chemistry of this intriguing compound.

References

-

1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo) and related derivatives: chemistry and biochemical effects on catecholamine biosynthesis. PubMed. [Link]

-

A comparison of the hypnotic effects of chloral and ethinamate. PubMed. [Link]

-

A comparative evaluation of the hypnotic potency of chloral hydrate and trichloroethanol. I. Studies at the Johns Hopkins University School of Medicine. II. Studies at the St. Louis University School of Medicine. III. Studies at Harvard Medical School. PubMed. [Link]

-

A comparative evaluation of the hypnotic potency of chloral hydrate and trichloroethanol. I. Studies at the Johns Hopkins University School of Medicine. II. Studies at the St. Louis University School of Medicine. III. Studies at Harvard Medical School. SciSpace. [Link]

-

Chloral hydrate. Wikipedia. [Link]

-

The Historical and Contemporary Use of Chloral Hydrate as a Sedative/Hypnotic and Alternatives for Management of Moderate to Severe Childhood Dental Anxiety and Uncooperative Behavior. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

This compound. NIST WebBook. [Link]

-

This compound. ChemSynthesis. [Link]

-

Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry. [Link]

-

Synthesis of trichloromethyl carbinols. Organic Chemistry Portal. [Link]

Sources

- 1. This compound | C8H7Cl3O | CID 16150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 2000-43-3 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,2,2-Trichloro-1-phenylethanol (CAS 2000-43-3) and a Focused Exploration of Pargyline Analogs for Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 2000-43-3, identified as 2,2,2-Trichloro-1-phenylethanol. Recognizing the multifaceted nature of research inquiries, this document also addresses a distinct but related query concerning the neuropharmacological agent, 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine, a structural analog of the monoamine oxidase inhibitor, Pargyline. This dual-focus approach is intended to deliver targeted, high-value information for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Part 1: Comprehensive Technical Data on this compound (CAS 2000-43-3)

The compound registered under CAS number 2000-43-3 is unequivocally this compound. This chlorinated aromatic alcohol serves as a versatile intermediate in organic synthesis.

Chemical Identity and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | a-(Trichloromethyl)benzyl alcohol, Phenyl(trichloromethyl)carbinol | [2][3] |

| CAS Number | 2000-43-3 | [1][2][3] |

| Molecular Formula | C₈H₇Cl₃O | [1][2][3] |

| Molecular Weight | 225.50 g/mol | [2][3] |

| Appearance | Colorless, slightly viscous liquid | [1] |

| Melting Point | 37 °C | [4] |

| Boiling Point | 93-96 °C at 0.8 mmHg | [1] |

| Density | ~1.425 g/cm³ (rough estimate) | [1] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

| Refractive Index | 1.5690 | [1] |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis Protocols

This compound can be synthesized through two primary, well-documented routes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Method 1: Friedel-Crafts-type reaction of Chloral with Benzene

This method involves the reaction of chloral (trichloroacetaldehyde) with benzene in the presence of a Lewis acid catalyst, typically aluminum trichloride.[1]

-

Step 1: Catalyst Complex Formation: Anhydrous aluminum trichloride is suspended in an excess of dry benzene.

-

Step 2: Addition of Chloral: Chloral is added dropwise to the stirred suspension, maintaining a controlled temperature to manage the exothermic reaction.

-

Step 3: Reaction Progression: The mixture is stirred for several hours to ensure complete reaction.

-

Step 4: Quenching and Work-up: The reaction is carefully quenched with ice-water, followed by the addition of hydrochloric acid to dissolve the aluminum salts.

-

Step 5: Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Method 2: Reaction of Benzaldehyde with Chloroform

This synthesis route utilizes the reaction of benzaldehyde with chloroform in the presence of a strong base, such as potassium hydroxide.[5]

-

Step 1: Base Preparation: A solution of potassium hydroxide is prepared in a suitable solvent, such as methanol or N,N-dimethylformamide.

-

Step 2: Reactant Addition: Benzaldehyde and chloroform are added to the basic solution at a low temperature (e.g., -8 °C) to control the reaction.[6]

-

Step 3: Reaction: The mixture is stirred for a defined period (e.g., 2 hours) to allow for the formation of the product.[6]

-

Step 4: Work-up and Purification: The reaction is neutralized, and the product is extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. Purification is typically achieved through column chromatography or vacuum distillation.

Caption: Synthesis routes for this compound.

Applications in Synthesis

The primary utility of this compound lies in its role as a chemical intermediate.[1] Its hydroxyl group can undergo further reactions, such as esterification. For instance, it is a precursor in the synthesis of 2,2,2-Trichloro-1-phenylethyl acetate, a compound with applications in the fragrance industry.

Safety and Handling

This compound is classified as moderately toxic by subcutaneous routes and is an irritant.[1][4] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood. Upon heating to decomposition, it can emit toxic vapors of hydrogen chloride.[1]

Part 2: A Focused Exploration of 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine: A Pargyline Analog

It has come to our attention that inquiries regarding CAS 2000-43-3 may be conflated with an interest in a structurally distinct molecule, 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine. This compound is a structural analog of Pargyline, a well-known monoamine oxidase (MAO) inhibitor.

Clarification of Chemical Identity

It is crucial to establish that CAS number 2000-43-3 does not correspond to 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine . The CAS number for Pargyline (N-methyl-N-propargylbenzylamine) is 555-57-7.[7] While a specific CAS number for the 4-methoxy derivative was not immediately identifiable in the conducted searches, its chemical identity can be inferred from its name and its relationship to Pargyline.

Structural Comparison:

Caption: Comparison of Pargyline and its 4-methoxy analog.

Pargyline and its Significance in Drug Development

Pargyline is an irreversible inhibitor of monoamine oxidase (MAO), with a preference for the MAO-B isoform.[8][9] MAO enzymes are responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, Pargyline increases the levels of these neurotransmitters in the brain, which is the basis for its use as an antihypertensive and its investigation as an antidepressant.[7][9]

The propargyl group (a carbon-carbon triple bond) in Pargyline is key to its mechanism of action, forming a covalent bond with the FAD cofactor at the active site of the MAO enzyme, leading to irreversible inhibition.[10]

Anticipated Properties and Research Interest in 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine

The introduction of a methoxy group at the para position of the benzyl ring in the Pargyline structure is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Potential Impact on Potency and Selectivity: Substitutions on the aromatic ring of Pargyline analogs are known to influence their isoform specificity (MAO-A vs. MAO-B).[10] A para-substitution, as in the case of the 4-methoxy analog, may enhance its specificity for MAO-B.[10]

-

Metabolic Stability: The methoxy group can influence the metabolic profile of the compound, potentially altering its half-life and duration of action.

-

Blood-Brain Barrier Penetration: The lipophilicity of the molecule can be affected by the methoxy group, which in turn can influence its ability to cross the blood-brain barrier and exert its effects in the central nervous system.

Given its structural similarity to Pargyline, 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine is of significant interest to researchers in neuropharmacology and drug development for potential applications in neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors play a crucial therapeutic role.

Synthesis of Pargyline Analogs

The synthesis of Pargyline analogs typically involves the N-alkylation of a corresponding secondary amine. For 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine, a plausible synthetic route would involve the reaction of 4-Methoxy-N-methylbenzylamine (CAS 702-24-9) with a propargyl halide (e.g., propargyl bromide) in the presence of a base.[11]

Caption: Plausible synthesis of the Pargyline analog.

Conclusion

This guide has provided a detailed technical overview of this compound (CAS 2000-43-3), covering its chemical properties, synthesis, and applications as a chemical intermediate. Furthermore, it has addressed the distinct inquiry related to 4-Methoxy-N-methyl-N-(2-propynyl)benzylamine, clarifying its identity as a Pargyline analog and highlighting its potential significance in the context of neuropharmacological research and drug development. By delineating these two separate chemical entities, this document aims to provide clarity and actionable intelligence for scientific professionals.

References

- 1. This compound CAS#: 2000-43-3 [m.chemicalbook.com]

- 2. This compound | C8H7Cl3O | CID 16150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 2000-43-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 7. Pargyline - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Development of Spin-Labeled Pargyline Analogues as Specific Inhibitors of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Methoxy-N-methylbenzylamine 702-24-9 [sigmaaldrich.com]

molecular structure of 2,2,2-Trichloro-1-phenylethanol

An In-depth Technical Guide to the Molecular Structure of 2,2,2-Trichloro-1-phenylethanol

Abstract

This technical guide provides a comprehensive examination of the (CAS No. 2000-43-3). Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with advanced analytical data to fully characterize the molecule. We will delve into its synthesis, detailed spectroscopic profile (¹H NMR, ¹³C NMR, IR, and MS), and key physicochemical properties. The causality behind experimental methodologies and data interpretation is emphasized to provide not just information, but actionable insights for laboratory applications.

Introduction and Chemical Identity

This compound, also known as α-(Trichloromethyl)benzyl alcohol, is a secondary alcohol characterized by a phenyl group and a trichloromethyl group attached to the same carbinol carbon.[1] This unique substitution pattern, particularly the presence of the bulky and highly electronegative -CCl₃ group, imparts distinct chemical and physical properties to the molecule. Its molecular formula is C₈H₇Cl₃O, and it has a molecular weight of approximately 225.50 g/mol .[1][2]

Primarily, this compound serves as a valuable intermediate in pharmaceutical and chemical synthesis.[3] Its structural framework is a precursor for more complex molecules, leveraging the reactivity of the hydroxyl group and the stability of the trichloromethyl moiety.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 2000-43-3[1][4] |

| Molecular Formula | C₈H₇Cl₃O[3][4] |

| Molecular Weight | 225.50 g/mol [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O[4] |

| InChIKey | ABFRBTDJEKZSRM-UHFFFAOYSA-N[1][4] |

Synthesis and Mechanistic Insight

The preparation of this compound is most commonly achieved through the reaction of benzaldehyde with chloroform in the presence of a suitable base.[5] This reaction is a classic example of a nucleophilic addition to a carbonyl group.

Causality in Experimental Design:

The choice of a strong base, such as potassium hydroxide, is critical. Its function is to deprotonate chloroform (CHCl₃), which is unusually acidic for a haloalkane (pKa ≈ 15.7). This acidity stems from the strong inductive electron-withdrawing effect of the three chlorine atoms, which stabilizes the resulting trichloromethanide (:CCl₃⁻) anion. This anion is the key nucleophile that attacks the electrophilic carbonyl carbon of benzaldehyde. The reaction is typically run in a solvent that can accommodate both the organic substrates and the inorganic base, often with a phase-transfer catalyst to improve reaction rates.

Visualizing the Synthesis Pathway

The following workflow outlines the key steps in the base-catalyzed addition of chloroform to benzaldehyde.

Caption: Base-catalyzed synthesis of this compound.

Structural Elucidation via Spectroscopy

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

The proton NMR spectrum is relatively simple and highly informative. It confirms the presence of the phenyl ring protons, the methine proton (CH), and the hydroxyl proton (OH).

-

Phenyl Protons (C₆H₅): These typically appear as a complex multiplet in the aromatic region, approximately δ 7.2-7.5 ppm. The exact pattern depends on the solvent and spectrometer frequency.

-

Methine Proton (-CH(OH)-): This proton is adjacent to both the oxygen and the electron-withdrawing trichloromethyl group. This environment deshields the proton, causing it to resonate downfield, typically as a singlet around δ 5.1 ppm. In the absence of coupling to the OH proton (which is common due to rapid exchange), it appears as a singlet.

-

Hydroxyl Proton (-OH): This proton's chemical shift is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by D₂O exchange, where the peak disappears.

Table 2: Typical ¹H NMR Spectral Data (CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | ~7.4 | Multiplet | 5H |

| Methine (CH) | ~5.1 | Singlet | 1H |

| Hydroxyl (OH) | Variable (e.g., ~2.5-3.5) | Broad Singlet | 1H |

| (Note: Data synthesized from typical values for similar structures and available spectral information.)[6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

-

Trichloromethyl Carbon (-CCl₃): This carbon is highly deshielded by the three attached chlorine atoms, causing it to appear significantly downfield, often above δ 100 ppm.

-

Methine Carbon (-CH(OH)-): This carbon, attached to the hydroxyl group, typically resonates in the δ 80-90 ppm range.

-

Phenyl Carbons (C₆H₅): The aromatic carbons will appear in the typical δ 125-140 ppm region. The ipso-carbon (the one attached to the carbinol group) will be distinct from the ortho, meta, and para carbons.

Table 3: Typical ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) |

| CCl₃ | ~103 |

| CH(OH) | ~85 |

| Aromatic (C-ortho, C-meta, C-para) | ~127-130 |

| Aromatic (C-ipso) | ~135 |

| (Note: Data is based on published spectra for the compound.)[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[4][8]

-

O-H Stretch: A strong, broad absorption band appears in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

-

C-H Aromatic Stretch: Sharp peaks are observed just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C=C Aromatic Stretch: Several sharp peaks of variable intensity appear in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region corresponds to the stretching of the carbon-oxygen single bond.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.

Table 4: Key Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | 3200-3600 | Strong, Broad |

| Aromatic C-H | >3000 | Sharp, Medium |

| Aromatic C=C | 1450-1600 | Medium-Weak |

| Carbinol C-O | 1000-1250 | Strong |

| C-Cl | 600-800 | Strong |

| (Note: Data sourced from the NIST Chemistry WebBook.)[8] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns, which serve as a structural fingerprint.[1]

-

Molecular Ion (M⁺): The molecular ion peak at m/z 224 (for ³⁵Cl isotope) is expected but may be weak or absent due to the molecule's instability under EI conditions. The characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) would be a definitive indicator if observed.

-

Key Fragments: The most prominent fragmentation pathway involves the cleavage of the C-C bond between the carbinol carbon and the trichloromethyl group. This leads to two major fragments:

-

[C₆H₅CHOH]⁺: A fragment with m/z = 107. This is often a very abundant peak.

-

[CCl₃]⁺: A fragment with m/z = 117, 119, 121, showing the characteristic isotopic pattern for three chlorine atoms.

-

Visualizing Mass Spectrometry Fragmentation

Caption: Primary fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocols

Protocol: Synthesis from Benzaldehyde and Chloroform

This protocol is a representative method and must be performed with appropriate safety precautions in a fume hood.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add powdered potassium hydroxide (1.5 eq).

-

Reagents: Add benzaldehyde (1.0 eq) and an excess of chloroform (4.0-5.0 eq), which also serves as the solvent.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require an ice bath to maintain control. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically 2-4 hours), slowly quench the reaction by adding cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a colorless, slightly viscous liquid.[3] It can be purified by vacuum distillation or column chromatography on silica gel to yield the final product. The boiling point is reported as 93-96 °C at 0.8 mmHg.[9]

Protocol: Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., Tetramethylsilane, TMS) can be added, although modern spectrometers can lock and reference on the residual solvent signal.

-

Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra using standard acquisition parameters.

Conclusion

The is unambiguously defined by its synthesis and comprehensive spectroscopic analysis. The combination of a phenyl ring, a secondary alcohol, and a trichloromethyl group creates a molecule with distinct and predictable features in NMR, IR, and mass spectra. The electron-withdrawing nature of the -CCl₃ group is a dominant factor, influencing the chemical shifts of nearby nuclei and the molecule's fragmentation behavior. This detailed structural understanding is paramount for its effective use as an intermediate in the complex synthetic pathways required in pharmaceutical and materials science research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2000-43-3). Retrieved from [Link]

-

Molbase. (2025, May 20). This compound. Retrieved from [Link]

-

Organic Communications. (n.d.). 13C NMR (100 MHz, CDCl3) of (R)-2,2,2-Trichloro-1-phenylethane-1-ol (2). Retrieved from [Link]

-

Organic Communications. (n.d.). 1H NMR (400 MHz, CDCl3) of (R)-2,2,2-Trichloro-1-phenylethane-1-ol (2). Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 2000-43-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound CAS#: 2000-43-3 [m.chemicalbook.com]

- 4. This compound | C8H7Cl3O | CID 16150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. This compound [webbook.nist.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Solubility and Stability of 2,2,2-Trichloro-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2,2,2-Trichloro-1-phenylethanol, a significant intermediate in pharmaceutical synthesis, presents a unique set of physicochemical properties that are critical to understand for its effective application in research and drug development.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. A thorough grasp of these characteristics is paramount for optimizing reaction conditions, formulation development, and ensuring the integrity of toxicological and pharmacological studies.

This document deviates from a rigid template, instead adopting a structure that logically unfolds the scientific narrative around this compound. We will delve into its fundamental properties, explore its behavior in various solvent systems, and critically examine its stability under diverse environmental stressors. The protocols detailed herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data.

Core Compound Characteristics

This compound, also known by synonyms such as α-(Trichloromethyl)benzyl alcohol and Phenyl(trichloromethyl)carbinol, is a chlorinated aromatic alcohol.[3][4][5] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₇Cl₃O | [1][2] |

| Molecular Weight | 225.50 g/mol | [5] |